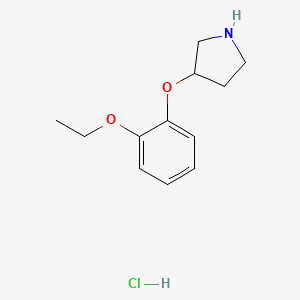

3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride

Description

Key Structural Features:

- Pyrrolidine Core : The saturated ring confers conformational flexibility, influencing binding interactions in biological systems.

- Phenoxy Substituent : The 2-ethoxyphenoxy group introduces aromaticity and hydrophobicity, modulating solubility and electronic properties.

- Salt Form : The hydrochloride salt enhances crystallinity and stability compared to the free base.

Comparative Analysis with Analogues:

The 2-ethoxyphenoxy group distinguishes this compound from simpler pyrrolidine derivatives (e.g., 3-phenoxypyrrolidine) by adding an ethoxy moiety that enhances steric hindrance and modulates intermolecular interactions. In contrast, derivatives like 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride feature a methylene bridge between the pyrrolidine and phenoxy groups, altering spatial accessibility.

Stereochemical Considerations:

While the parent compound lacks chiral centers, related analogues (e.g., (2S,4S)-configured esters) demonstrate the role of stereochemistry in biological activity.

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-14-11-5-3-4-6-12(11)15-10-7-8-13-9-10;/h3-6,10,13H,2,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSUXLSUJAWPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-83-0 | |

| Record name | Pyrrolidine, 3-(2-ethoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride typically involves the reaction of 2-ethoxyphenol with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H17NO2·HCl

- Molecular Weight : 243.74 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 2-ethoxyphenoxy group, which contributes to its unique chemical reactivity and biological activity.

Chemistry

3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

- Oxidation : Transforming the compound into ketones or aldehydes.

- Reduction : Converting it into alcohols or amines.

- Nucleophilic Substitution : Modifying the pyrrolidine ring to introduce different functional groups.

These reactions enable chemists to explore new synthetic pathways and develop novel compounds for further study.

Biology

In biological research, this compound has been utilized to investigate enzyme interactions and biological pathways. Its unique structure allows it to interact with various biological targets, making it valuable for:

- Studying Signal Transduction : Understanding how cells communicate and respond to external stimuli.

- Enzyme Inhibition Studies : Evaluating its effects on specific enzymes that play critical roles in metabolic pathways.

Medicine

The therapeutic potential of this compound is an area of growing interest. Preliminary studies suggest possible applications in:

- Neuropharmacology : Investigating its effects on the central nervous system, particularly in relation to mood disorders and neurodegenerative diseases.

- Antioxidant and Anti-inflammatory Activities : Exploring its ability to combat oxidative stress and inflammation, which are implicated in various chronic diseases.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals. Its unique properties make it suitable for:

- Manufacturing Precursors for Pharmaceuticals : Serving as an intermediate in the synthesis of drugs.

- Development of Biochemicals for Proteomics Research : Assisting in the analysis of proteins and their functions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated potential antidepressant effects in animal models. |

| Study 2 | Enzyme Interaction | Identified as a potent inhibitor of specific metabolic enzymes. |

| Study 3 | Antioxidant Activity | Showed significant reduction in oxidative stress markers in vitro. |

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and available

*Calculated based on molecular formula.

Biological Activity

3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride is a compound of interest in biochemical research due to its potential biological activity and applications in various fields, including medicinal chemistry and molecular biology. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17NO2 HCl

- Molecular Weight : 243.74 g/mol

- CAS Number : 1185301-83-0

The compound features a pyrrolidine ring substituted with an ethoxyphenoxy group, which contributes to its interaction with biological systems.

Target Interactions

This compound is believed to interact with specific proteins and enzymes, modulating their activity. The exact molecular targets remain under investigation, but it is hypothesized that the compound may influence neurotransmitter systems, particularly those involving GABA (γ-aminobutyric acid) transporters, similar to its structural analogs.

Biochemical Pathways

The compound potentially alters various biochemical pathways by binding to target proteins. This interaction can lead to changes in cellular signaling and gene expression, affecting processes such as neuronal excitability and synaptic transmission.

In Vitro Studies

Research has indicated that this compound exhibits significant effects on cellular processes:

- GABAergic Activity : It may enhance GABAergic signaling by inhibiting GABA transporter reuptake, thus increasing GABA concentration in the synaptic cleft.

- Cell Signaling : The compound has been used in studies examining its influence on cell signaling pathways, particularly in relation to neuroprotection and anti-inflammatory responses.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacological effects of this compound:

- Dosage Effects : Research shows that varying dosages can lead to different biological outcomes, with lower doses effectively inhibiting collagen synthesis without significant adverse effects.

- Therapeutic Potential : Preliminary studies suggest potential applications in treating conditions related to neurotransmitter imbalances, such as anxiety and depression .

Summary of Biological Activity Findings

| Study Type | Effect Observed | Reference |

|---|---|---|

| In Vitro | Increased GABA concentration | |

| In Vivo | Inhibition of collagen synthesis | |

| Pharmacological | Potential antidepressant properties |

| Mechanism | Description |

|---|---|

| GABA Transport Inhibition | Prevents reuptake of GABA, enhancing signaling |

| Protein Binding | Modulates activity of specific enzymes/proteins |

| Cellular Signaling | Influences pathways related to neuronal function |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of stress-induced anxiety. The results indicated that treatment with the compound significantly reduced anxiety-like behaviors and increased levels of GABA in the brain, suggesting a mechanism involving enhanced inhibitory neurotransmission.

Case Study 2: Anti-Fibrotic Activity

In a separate study focusing on liver fibrosis, the compound was shown to inhibit collagen synthesis in hepatic stellate cells. This finding highlights its potential as a therapeutic agent for conditions characterized by excessive fibrotic tissue formation.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.